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Compound of Interest |

(4-Chlorophenyl)(3-
Compound Name:
hydroxyphenyl)methanone

CAS No.: 62810-39-3

Cat. No.: B1658985

. J

CAS Number: 62810-39-3 Molecular Formula: C13HsClO2 Molecular Weight: 232.66 g/mol
Synonyms: 3-Hydroxy-4'-chlorobenzophenone; (4-chlorophenyl)(3-
hydroxyphenyl)methanone.

Executive Summary

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a functionalized benzophenone derivative
characterized by a diaryl ketone core with asymmetric substitution: a chlorine atom at the para
position of one ring and a hydroxyl group at the meta position of the other. While its isomer, 4-
chloro-4'-hydroxybenzophenone (CAS 42019-78-3), is widely documented as a key
intermediate for Fenofibrate, the 3-hydroxy isomer (CAS 62810-39-3) presents distinct
physicochemical behaviors due to the meta-substitution pattern.

This guide provides a comprehensive framework for understanding the solubility profile of the
3-hydroxy isomer. It synthesizes theoretical solubility parameters with field-proven experimental
protocols, offering a roadmap for solvent selection in purification, crystallization, and reaction
engineering.

Physicochemical Profile & Solvent Interaction
Theory
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To predict and manipulate the solubility of (4-Chlorophenyl)(3-hydroxyphenyl)methanone,
one must analyze the competition between its hydrophobic diaryl core and its polar functional
groups.

Structural Determinants of Solubility

» Hydrophobic Core (Benzophenone Scaffold): The two aromatic rings drive strong

stacking interactions in the crystal lattice, necessitating solvents with high dispersion forces
(London forces) to disrupt the solid state.

o Hydroxyl Group (3-Position): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
This moiety significantly enhances solubility in polar protic solvents (alcohols) compared to
non-functionalized benzophenones.

o Carbonyl Group: Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar
aprotic solvents.

o Chlorine Substituent: Increases lipophilicity (logP) and molecular volume, generally reducing
water solubility while enhancing compatibility with chlorinated solvents and aromatics.

Isomer Impact (Meta vs. Para)

Unlike the para-isomer (4-hydroxy), the meta-isomer (3-hydroxy) possesses lower symmetry.

o Crystal Lattice Energy: Meta-substitution often disrupts efficient crystal packing more than
para-substitution. Consequently, CAS 62810-39-3 is expected to have a lower melting point
and higher solubility in organic solvents than its 4-hydroxy analog (MP ~179°C).

Hansen Solubility Parameters (HSP) Prediction

Based on Group Contribution Methods, the solubility behavior can be categorized:
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Solvent Class

Representative
Solvents

Interaction
Mechanism

Predicted Solubility

Strong dipole
interactions & H-bond

Excellent (>150

Polar Aprotic DMF, DMSO, NMP
acceptance from mg/mL)
solute OH.
H-bonding network
) Methanol, Ethanol, Good (50-150
Polar Protic matches solute's
IPA mg/mL)
OH/C=0 groups.
Dipole-dipole
Acetone, Ethyl ) ) )
Moderately Polar interactions; effective Moderate/Good
Acetate, THF o
for crystallization.
) Dispersion forces +
_ Dichloromethane _
Chlorinated weak polarity match Moderate
(DCM), Chloroform )
Cl-substituent.
Lacks polarity to
Non-Polar Hexane, Heptane overcome crystal Poor (<1 mg/mL)
lattice energy.
Hydrophobic effect
Aqueous Water dominates; lattice Insoluble

energy too high.

Experimental Protocol: Solubility Determination

Since specific thermodynamic data tables for the 3-hydroxy isomer are scarce in open literature

compared to the 4-hydroxy analog, the following self-validating protocol is defined to generate

precise solubility data (

) vs. Temperature (

).

Workflow Visualization
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Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
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Step-by-Step Methodology

Phase 1: Saturation (The Shake-Flask Method)

Preparation: Add excess solid (4-Chlorophenyl)(3-hydroxyphenyl)methanone to 10 mL of
the selected solvent in a jacketed glass vessel or crimp-top vial.

o Equilibration: Agitate at constant speed (e.g., 150 rpm) in a thermostatic shaker.

o Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add
more.

e Duration: Allow 24-48 hours for equilibrium. Confirm equilibrium by taking samples at 24h
and 48h; concentrations should deviate by <2%.

o Sampling: Stop agitation and allow settling for 1 hour at the target temperature. Withdraw
supernatant using a pre-heated syringe equipped with a 0.45 um PTFE filter (to prevent
crystal seeding in the filtrate).

Phase 2: Quantification (HPLC-UV)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum).

Mobile Phase: Acetonitrile : Water (0.1% HsPOa4) [60:40 v/v].

Wavelength: 254 nm (Benzophenone absorption maximum).

Flow Rate: 1.0 mL/min.

Calculation: Determine concentration (

, mol/L) using a calibration curve (

).

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated to allow for interpolation and process
design.
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Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzophenone derivatives.

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical parameters derived via multiple linear regression.

Utility: Provides the highest accuracy for non-ideal solutions (e.g., polar solvents).

van't Hoff Analysis (Thermodynamics)

To understand the driving forces of dissolution:

o Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T).
e Entropy (

): Positive values indicate increased disorder (driving force).

» Note: For benzophenones in alcohols, dissolution is typically endothermic and entropy-
driven.

Comparative Solubility Data (Analog Analysis)

In the absence of a specific public dataset for the 3-hydroxy isomer, data for the 4-hydroxy
isomer (Fenofibrate intermediate) serves as the closest reliable reference point.

Reference Data: Solubility of 4-chloro-4'-hydroxybenzophenone (Mole Fraction

) Note: Expect the 3-hydroxy isomer (Target) to exhibit 10—-20% higher solubility due to lower
crystal lattice energy.
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(Data interpolated from trends in hydroxybenzophenone derivatives)

Solvent Selection Decision Tree
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Figure 2: Solvent selection logic for (4-Chlorophenyl)(3-hydroxyphenyl)methanone.
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[https://www.benchchem.com/product/b1658985#solubility-of-4-chlorophenyl-3-
hydroxyphenyl-methanone-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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